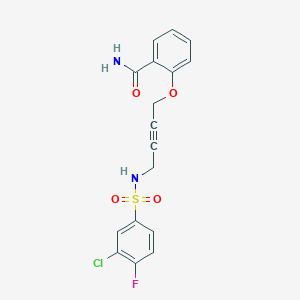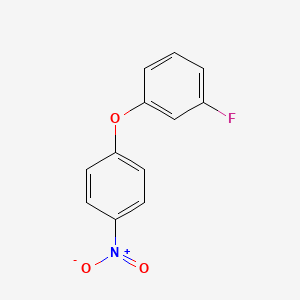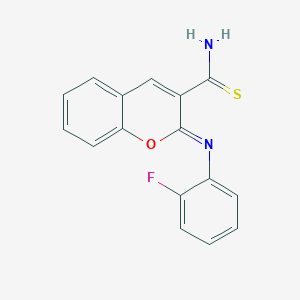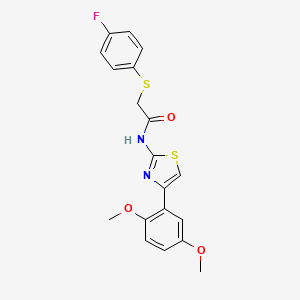
2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often explored for their potential as antimicrobial and anticancer agents. The presence of chloro and fluoro substituents on the phenyl ring, along with the sulfonamide group, suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives is a well-documented area of research. For instance, the synthesis of related sulfonamide compounds with antimicrobial and anticancer activities was described in a study where a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides were synthesized and evaluated . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used in these related studies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex and is often characterized using techniques such as X-ray diffraction. For example, the crystal structure of a closely related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, was determined by X-ray single-crystal diffraction . This suggests that similar structural analysis techniques could be employed to elucidate the molecular structure of "2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide".
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, often influenced by the functional groups attached to the aromatic rings. The reactivity of such compounds can be studied through experimental and computational methods, as seen in the synthesis and characterization of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, where DFT calculations were used to predict reactivity . These methods could be applied to study the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The chromatographic behavior of sulfonamide derivatives, as studied in the case of 2-(benzylsulfinyl)benzamide, can provide insights into their physical properties and chiral recognition . Additionally, the antiproliferative activities of sulfonamide derivatives against various cancer cell lines, as seen in the study of new (4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives, can indicate their chemical properties related to biological activity .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O4S/c18-14-11-12(7-8-15(14)19)26(23,24)21-9-3-4-10-25-16-6-2-1-5-13(16)17(20)22/h1-2,5-8,11,21H,9-10H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJKESJSMNDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-Chloro-4-fluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(E)-but-2-enyl]-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3020588.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3020589.png)



![N-(2-chloroethyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3020596.png)
![8-fluoro-3-(4-fluorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3020597.png)

![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(4-chlorophenyl)pyridazin-3-one](/img/structure/B3020604.png)




![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)